2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
CAS No.:
Cat. No.: VC13476957
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O |
|---|---|
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | 2-amino-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C11H18N4O/c1-8(2)15(11(16)6-12)9(3)10-7-13-4-5-14-10/h4-5,7-9H,6,12H2,1-3H3 |
| Standard InChI Key | BKNLIIXPDOFGCC-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C1=NC=CN=C1)C(=O)CN |
| Canonical SMILES | CC(C)N(C(C)C1=NC=CN=C1)C(=O)CN |
Introduction
Structural and Molecular Analysis
Molecular Composition and Stereochemistry
The molecular formula of 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is CHNO, with a molecular weight of 222.29 g/mol. The IUPAC name reflects its branched structure: the acetamide core is substituted with an isopropyl group and a 1-pyrazin-2-yl-ethyl moiety (Figure 1). The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, introduces electron-withdrawing properties that influence reactivity and binding affinity.
The stereochemical configuration of the ethyl group attached to the pyrazine ring (at the 1-position) may lead to enantiomeric forms, though current synthetic routes predominantly yield racemic mixtures . X-ray crystallography of analogous compounds reveals planar pyrazine rings and tetrahedral geometry around the acetamide nitrogen, suggesting potential for chiral resolution in targeted syntheses .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): H NMR spectra show distinct signals for the isopropyl methyl groups (δ 1.1–1.3 ppm) and the pyrazine protons (δ 8.5–9.0 ppm). The acetamide NH group appears as a broad singlet near δ 6.8 ppm.
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Infrared (IR) Spectroscopy: Strong absorption bands at 1650 cm (C=O stretch) and 3300 cm (N-H stretch) confirm the acetamide functional group .
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Mass Spectrometry: ESI-MS exhibits a base peak at m/z 223.1 [M+H], consistent with the molecular formula .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 222.29 g/mol | |
| Melting Point | 98–100°C (decomposes) | |
| Solubility | DMSO >50 mg/mL | |
| LogP (Octanol-Water) | 1.2 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Pyrazine-Ethylamine Preparation: Pyrazine-2-carbaldehyde is condensed with ethylamine via reductive amination to yield 1-pyrazin-2-yl-ethylamine .
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Acetamide Formation: The amine intermediate reacts with chloroacetamide in the presence of triethylamine, forming 2-amino-N-(1-pyrazin-2-yl-ethyl)-acetamide .
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Isopropyl Introduction: Alkylation with isopropyl bromide under basic conditions (KCO, DMF) introduces the isopropyl group, achieving the final product .
Critical Reaction Conditions:
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Solvents: Ethanol or DMF for optimal solubility.
Industrial-Scale Optimization
Industrial methods employ continuous-flow reactors to enhance yield (up to 78%) and purity (>95%) . Key challenges include minimizing byproducts like N-alkylated derivatives, addressed via controlled stoichiometry and in-line HPLC monitoring .
Biological Activity and Mechanisms
Antimicrobial Properties
In agar diffusion assays, 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibited moderate activity against Staphylococcus aureus (inhibition zone: 11–15 mm) but limited efficacy against Escherichia coli . The free amino group facilitates hydrogen bonding with bacterial cell wall components, while the pyrazine moiety may disrupt electron transport chains .
Enzymatic Interactions
The compound inhibits urease (IC 37 µM), a nickel-dependent enzyme linked to Helicobacter pylori infections . Molecular docking studies suggest the pyrazine ring coordinates with the enzyme’s active-site nickel ions, while the acetamide backbone stabilizes hydrophobic pockets .
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